molecular formula C26H16N2O4 B11632186 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid CAS No. 37409-41-9

2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid

Cat. No.: B11632186
CAS No.: 37409-41-9
M. Wt: 420.4 g/mol
InChI Key: VYCRZDPZGXUPAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to include various substituents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts, such as heterogeneous propylphosphonium tetrachloroindate ionic liquid, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in multiple fields make it a valuable compound for research and industrial use.

Properties

CAS No.

37409-41-9

Molecular Formula

C26H16N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

2,8-diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid

InChI

InChI=1S/C26H16N2O4/c29-25(30)19-12-21(15-7-3-1-4-8-15)27-23-14-24-18(11-17(19)23)20(26(31)32)13-22(28-24)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32)

InChI Key

VYCRZDPZGXUPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3C(=C2)C(=O)O)C(=CC(=N4)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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